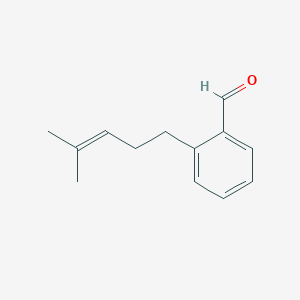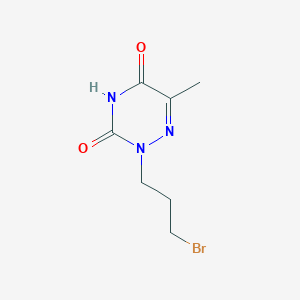![molecular formula C14H12N4O5 B14408199 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol CAS No. 83502-00-5](/img/structure/B14408199.png)
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol is an organic compound known for its distinctive chemical structure and reactivity. This compound features a hydrazinylidene group attached to a phenylethanol moiety, with two nitro groups positioned on the phenyl ring. It is often utilized in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction proceeds through a condensation mechanism, where the hydrazine group reacts with the carbonyl group to form a hydrazone linkage. This process is often carried out in an acidic medium, such as methanol with sulfuric acid, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones with aldehydes and ketones.
Oxidation and Reduction: The nitro groups can participate in redox reactions, altering the compound’s reactivity and properties.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, aldehydes, ketones, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, which can be further modified to introduce additional functional groups or to enhance their reactivity .
Scientific Research Applications
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol involves its ability to form stable hydrazone linkages with carbonyl compounds. This reactivity is primarily due to the presence of the hydrazine group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The nitro groups on the phenyl ring further enhance the compound’s reactivity by stabilizing the intermediate species formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in carbonyl compound identification.
2,4-Dinitrophenylhydrazinylidene]acetic acid: Another derivative with similar reactivity but different structural features.
Uniqueness
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol is unique due to its specific structural arrangement, which combines the reactivity of the hydrazine group with the stability provided by the phenylethanol moiety. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
83502-00-5 |
|---|---|
Molecular Formula |
C14H12N4O5 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethanol |
InChI |
InChI=1S/C14H12N4O5/c19-9-13(10-4-2-1-3-5-10)16-15-12-7-6-11(17(20)21)8-14(12)18(22)23/h1-8,15,19H,9H2 |
InChI Key |
HBCZLTVHJHKEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)

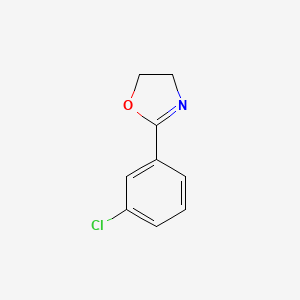
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
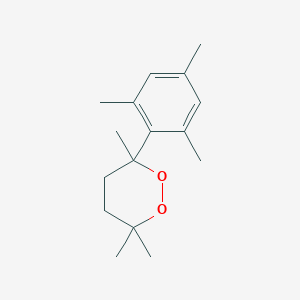
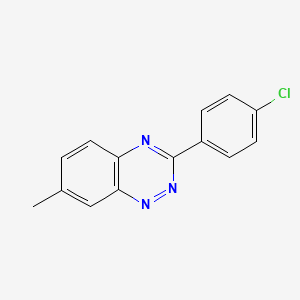
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)

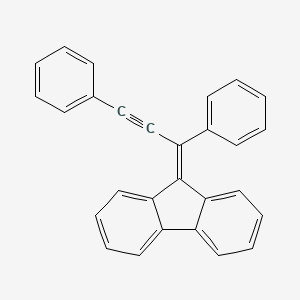
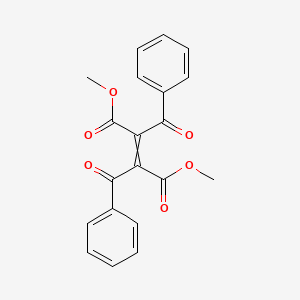
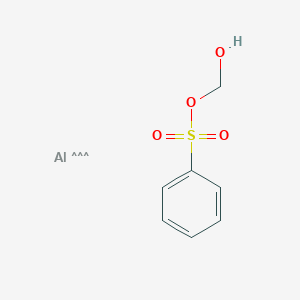
![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
